Bienvenue dans la boutique en ligne BenchChem!

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate

Medicinal Chemistry Synthetic Methodology Protecting Group Strategy

This Cbz-protected intermediate offers a free 3-aminoazetidine handle with orthogonal protection, ensuring regioselective JAK1 inhibitor synthesis as per US2014275031A1. Generic substitution fails due to incorrect protection site and substitution geometry. Enables direct linker attachment for PROTACs without deprotection. Essential for kinase inhibitor and targeted degrader programs.

Molecular Formula C16H23N3O2
Molecular Weight 289.37 g/mol
CAS No. 883546-93-8
Cat. No. B1521071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate
CAS883546-93-8
Molecular FormulaC16H23N3O2
Molecular Weight289.37 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CC(C2)N)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H23N3O2/c17-14-10-19(11-14)15-6-8-18(9-7-15)16(20)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2
InChIKeyIWHDHWNOKIWMGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate (CAS 883546-93-8): Chemical Identity and Procurement Context


Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate (CAS: 883546-93-8) is a nitrogen-containing heterocyclic building block with the molecular formula C16H23N3O2 and molecular weight of 289.37 g/mol [1]. The compound integrates three pharmacophoric modules: a 3-aminoazetidine moiety for conformational rigidity, a piperidine ring as a common drug scaffold, and a benzyloxycarbonyl (Cbz) protective group enabling orthogonal deprotection strategies . It is primarily utilized as a protected intermediate in the synthesis of kinase inhibitors, particularly within the piperidin-4-yl azetidine derivative class targeting JAK1 and Pim kinases [2]. Commercial availability spans multiple global vendors with purity specifications ranging from 95% to ≥98%, and the dihydrochloride salt form (CAS 1179362-99-2) is also accessible for enhanced aqueous solubility .

Why Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate Cannot Be Substituted with Generic Piperidine-Azetidine Building Blocks


Generic substitution with structurally similar piperidine-azetidine intermediates is precluded by three orthogonal constraints inherent to this compound's design. First, the Cbz protective group is selectively installed on the piperidine nitrogen rather than the azetidine amine, a regiochemical specificity that cannot be achieved with unprotected or alternatively protected analogs . Second, the 4-position substitution on the piperidine ring (versus the 3-position isomer) dictates distinct spatial orientation and conformational properties that directly impact downstream target engagement in kinase inhibitor programs [1]. Third, the 3-amino substitution on the azetidine ring provides a single, geometrically constrained vector for further functionalization, whereas N1-substituted or unsubstituted azetidine analogs lack this precise spatial presentation [2]. Procurement of in-class alternatives without verifying these specific structural features—particularly the regiochemistry of protection and substitution pattern—will result in divergent synthetic outcomes and incompatible downstream reaction pathways.

Quantitative Comparative Evidence for Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate Procurement Decisions


Orthogonal Protection Architecture: Cbz on Piperidine vs. Cbz on Azetidine Comparison

The compound features Cbz protection exclusively on the piperidine nitrogen, leaving the 3-amino group of the azetidine ring free for subsequent functionalization . In contrast, the commercially available comparator 1-Cbz-3-aminoazetidine (CAS 112257-20-2) protects the azetidine nitrogen instead, rendering the azetidine amine unavailable for further derivatization without prior deprotection . This orthogonal protection strategy enables sequential synthetic elaboration without protecting group manipulation at the azetidine site. Procurement of the incorrect regioisomer would necessitate an additional deprotection-reprotection sequence, adding 2–3 synthetic steps and reducing overall yield.

Medicinal Chemistry Synthetic Methodology Protecting Group Strategy

Regioisomeric Comparison: 4-Position Piperidine Substitution vs. 3-Position Substitution

The target compound incorporates the azetidine moiety at the 4-position of the piperidine ring, generating a linear, rod-like molecular geometry that projects the 3-aminoazetidine group along the piperidine axis . The regioisomeric comparator benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride (CAS 1179360-86-1) positions the azetidine at the 3-position, producing an angled, non-linear conformation . This positional isomerism alters the spatial presentation of the reactive amine by approximately 1.5–2.0 Å in three-dimensional space and modifies the vector angle of substituent projection by roughly 60°, a difference that can determine whether a compound engages a kinase active site or fails to bind [1].

Kinase Inhibitor Design Conformational Analysis Structure-Activity Relationship

Salt Form Selection: Free Base vs. Dihydrochloride Salt Physicochemical Properties

The target compound (free base) and its dihydrochloride salt (CAS 1179362-99-2) represent distinct procurement options with divergent physicochemical properties. The free base is a light yellow solid with predicted water insolubility and solubility in organic solvents such as dichloromethane, ethyl acetate, and DMSO . The dihydrochloride salt incorporates two HCl equivalents (molecular weight increase from 289.37 to 362.29 g/mol; Δ = 72.92 g/mol, corresponding to 25.2% mass increase) and exhibits enhanced aqueous solubility, facilitating direct use in aqueous biological assays without organic co-solvents . The dihydrochloride form also demonstrates improved long-term storage stability and handling characteristics relative to the hygroscopic free amine [1].

Formulation Development Solubility Optimization Preclinical Studies

Commercial Purity Gradients: Impact of Purity Specifications on Downstream Synthesis Yield

Commercial suppliers offer this compound at distinct purity tiers that materially affect synthetic outcomes. Available specifications include 95% (AKSci Y4471; Fluorochem F465152), 97% (AChemBlock F-4643), and NLT 98% (Aromsyn) . The 2–3% absolute purity difference between the 95% and 97–98% grades corresponds to a 40–60% reduction in impurity burden (from 5% impurities to 2–3% impurities). In multi-step syntheses where this building block is incorporated early, each 1% impurity carries forward and amplifies purification challenges at later stages. The 97% grade is priced at approximately $330/1g and $775/5g, while the 95% grade is available at lower cost points . For kinase inhibitor programs where this compound serves as the core scaffold for subsequent SAR exploration, the higher purity grade reduces the risk of impurity-derived false positives in biological screening and minimizes chromatographic purification burden .

Quality Control Process Chemistry Procurement Optimization

Synthetic Accessibility: Pre-Assembled Scaffold vs. Multi-Step De Novo Construction

The compound provides a pre-assembled piperidine-azetidine-Cbz triad that would otherwise require 3–4 discrete synthetic steps to construct de novo . The alternative approach—starting from piperidine, performing Cbz protection (Step 1), followed by reductive amination or nucleophilic substitution to install the azetidine ring (Step 2), and finally installing or deprotecting the 3-amino group (Steps 3–4)—incurs cumulative yield losses and requires purification at each stage . Assuming 80% yield per step, a 4-step sequence yields approximately 41% overall recovery, whereas direct procurement of the pre-assembled building block eliminates these yield losses entirely and reduces the synthetic timeline by 3–5 working days [1]. The cost of procurement must be weighed against the fully loaded cost of chemist time, reagent consumption, and purification materials for the multi-step alternative.

Synthetic Efficiency Process Economics Medicinal Chemistry Workflow

Application-Specific Structural Validation: Alignment with Incyte JAK1 Inhibitor Patent Scaffold

The compound's core structure—a piperidin-4-yl azetidine framework—directly matches the scaffold disclosed in Incyte Corporation's JAK1 inhibitor patent family (US2014275031A1, EC-SP12012218-A), which claims piperidin-4-yl azetidine derivatives as modulators of Janus kinase 1 activity [1]. The patent explicitly describes compounds wherein the piperidine nitrogen bears a carbamate protecting group (such as Cbz) and the azetidine ring contains an amino substituent at the 3-position, precisely the architecture of the target compound [2]. This patent alignment provides structural validation for the compound's utility as a direct precursor to the claimed JAK1 inhibitor chemotype. Alternative building blocks lacking either the 4-position connectivity, the Cbz protection, or the 3-aminoazetidine substitution would fall outside the patent's Markush structure scope [3].

Kinase Inhibitor Development Patent Analysis Targeted Protein Degradation

Validated Research and Industrial Applications for Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate (CAS 883546-93-8)


Synthesis of Piperidin-4-yl Azetidine JAK1 Inhibitors

This compound serves as the direct precursor to the piperidin-4-yl azetidine scaffold claimed in Incyte Corporation's JAK1 inhibitor patent family (US2014275031A1). Following Cbz deprotection of the piperidine nitrogen, the resulting free amine can be functionalized with heteroaryl carboxylic acids or sulfonamides to generate JAK1-selective inhibitors for inflammatory and autoimmune indications [1]. The 3-amino group on the azetidine ring remains available for parallel diversification or can be protected orthogonally for sequential elaboration. The 4-position geometry of the piperidine-azetidine linkage is essential for proper orientation within the JAK1 ATP-binding pocket, as disclosed in the patent's structure-activity relationship analysis [2].

Diversification into Pim Kinase Inhibitor Chemical Space

The piperidine-azetidine core with a free 3-amino handle enables direct entry into Pim kinase inhibitor programs. Pim kinases (Pim-1, Pim-2, Pim-3) are validated oncology targets, with clinical-stage inhibitors such as AZD1208 demonstrating picomolar to low nanomolar potency (Pim-1 IC50 = 0.4 nM) [1]. The 3-aminoazetidine moiety in this building block provides a rigid, geometrically constrained vector for attaching heteroaryl warheads that engage the Pim kinase hinge region, while the Cbz-protected piperidine can be deprotected and subsequently functionalized to modulate physicochemical properties and kinase selectivity [2].

Protein Degrader (PROTAC) Linker Attachment via Free 3-Amino Group

The compound is classified within the 'Protein Degrader Building Blocks' product family by multiple commercial suppliers, reflecting its utility in PROTAC (Proteolysis-Targeting Chimera) synthesis [1]. The free 3-amino group on the azetidine ring provides a direct attachment point for PEG-based or alkyl linkers without requiring prior deprotection steps. The Cbz-protected piperidine can be retained during linker installation and subsequently deprotected under mild hydrogenolysis conditions (H2, Pd/C) that are orthogonal to the amide and ether bonds typically present in PROTAC linkers [2]. This orthogonal protection strategy enables modular, sequential assembly of the target protein ligand, linker, and E3 ligase ligand components.

Histamine H3 Receptor Ligand Synthesis

The 3-aminoazetidine-piperidine motif has been explored in the context of histamine H3 receptor pharmacology. Wagner et al. (J. Med. Chem. 2019, 62, 10848–10866) reported 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines as high-affinity non-imidazole histamine H3 receptor agonists with in vivo CNS activity [1]. While the target compound bears a piperidine rather than pyrimidine core, the 3-aminoazetidine moiety is the key pharmacophore element conferring H3 receptor engagement. Staszewski et al. (MedChemComm 2019, 10, 234–251) further demonstrated piperidine analogs as histamine H3 receptor antagonists, establishing the broader relevance of piperidine-azetidine hybrids in histaminergic modulation [2]. The Cbz-protected building block enables synthesis of focused libraries for H3 receptor SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.